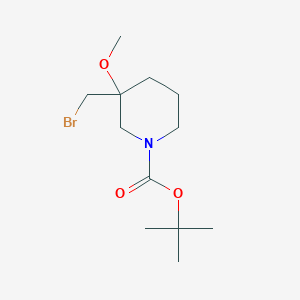

tert-Butyl 3-(bromomethyl)-3-methoxypiperidine-1-carboxylate

Description

Properties

Molecular Formula |

C12H22BrNO3 |

|---|---|

Molecular Weight |

308.21 g/mol |

IUPAC Name |

tert-butyl 3-(bromomethyl)-3-methoxypiperidine-1-carboxylate |

InChI |

InChI=1S/C12H22BrNO3/c1-11(2,3)17-10(15)14-7-5-6-12(8-13,9-14)16-4/h5-9H2,1-4H3 |

InChI Key |

FMWOIHBPFFNPSW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(CBr)OC |

Origin of Product |

United States |

Preparation Methods

General Synthesis Strategy

The synthesis involves multi-step reactions to construct the piperidine core, introduce substituents, and protect functional groups. Key stages include:

- Piperidine ring formation : Likely via cyclization of appropriate amine or carbonyl precursors.

- Methoxy group introduction : Achieved through alkylation or nucleophilic substitution at the C3 position.

- Bromomethyl functionalization : Typically via bromination of a hydroxymethyl or chloromethyl intermediate.

- Nitrogen protection : Use of tert-butyl carbamate (Boc) groups to shield the piperidine nitrogen during subsequent reactions.

Comparative Reaction Pathways

While direct protocols for this compound are scarce, analogous syntheses suggest plausible routes:

Structural and Analytical Data

Critical physicochemical properties of the compound are summarized below:

| Property | Value |

|---|---|

| Molecular formula | C₁₂H₂₂BrNO₃ |

| Molecular weight | 308.21 g/mol |

| IUPAC name | tert-butyl 3-(bromomethyl)-3-methoxypiperidine-1-carboxylate |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)(CBr)OC |

Source: VulcanChem product data.

Chemical Reactions Analysis

Key Reaction Steps

The synthesis involves multi-step organic transformations:

-

Piperidine ring formation : Cyclization of appropriate precursors to form the six-membered piperidine ring.

-

Bromination : Introduction of the bromomethyl group via radical bromination (e.g., using N-bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN) as a radical initiator in inert solvents like dichloromethane (DCM)).

-

Esterification : Formation of the tert-butyl ester through reaction with di-tert-butyl dicarbonate (Boc-anhydride) under basic conditions .

Reaction Conditions

| Reaction Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Esterification | Di-tert-butyl dicarbonate | DCM | 0°C → rt | 100% |

| Alternative esterification | Di-tert-butyl dicarbonate | THF | rt | 98% |

| Bromination (similar analog) | NBS, AIBN | DCM | rt | ~85% |

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl group (-CH₂Br) undergoes nucleophilic substitution with a variety of nucleophiles (e.g., amines, alcohols, thiols), enabling the formation of substituted derivatives. For example:

-

Amine substitution : Reaction with primary or secondary amines yields amides or alkylated amines.

-

Alcohol substitution : Reaction with alcohols generates ethers.

-

Thiol substitution : Reaction with thiols produces sulfides.

Ester Hydrolysis

The tert-butyl ester (-OC(O)Ot-Bu) can undergo acidic or basic hydrolysis to release tert-butyl alcohol and form the corresponding carboxylic acid. This step is critical for further functionalization or biological assays.

Influence of the Methoxy Group

The methoxy substituent (-OCH₃) at the 3-position:

-

Steric effects : Reduces steric hindrance compared to bulkier substituents.

-

Electronic effects : May slightly deactivate the ring but does not directly participate in substitution reactions.

Comparison with Structural Analogues

The reactivity of tert-Butyl 3-(bromomethyl)-3-methoxypiperidine-1-carboxylate can be contrasted with related compounds:

| Compound | Key Difference | Reactivity Implications |

|---|---|---|

| tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate | Lacks methoxy group | Increased steric hindrance at position 3 |

| tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | Bromine at position 4 | Altered regioselectivity for substitution |

| tert-Butyl 3-(bromom |

Scientific Research Applications

tert-Butyl 3-(bromomethyl)-3-methoxypiperidine-1-carboxylate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.

Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(bromomethyl)-3-methoxypiperidine-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. The methoxy group can participate in oxidation reactions, while the ester group can undergo reduction. These reactions are mediated by various molecular targets and pathways, depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Reactivity Differences

- Ring Size and Strain : The azetidine analog (four-membered ring) exhibits higher ring strain compared to piperidine derivatives, which may limit its stability under harsh reaction conditions .

- In contrast, fluoro substituents (e.g., in 3,3-difluoro analogs) withdraw electron density, increasing polarity and resistance to oxidation . Bromomethyl vs. Bromo: The bromomethyl group offers greater versatility in alkylation or cross-coupling reactions compared to the simpler bromo substituent in tert-butyl 3-bromopiperidine-1-carboxylate .

Research Findings and Trends

- Pharmaceutical Relevance : The target compound and its analogs are frequently cited in patents for kinase inhibitors (e.g., EP 1 763 351 B9), highlighting their role in anticancer drug discovery .

- Crystallography : SHELX software is commonly used to resolve crystal structures of related piperidine derivatives, aiding in conformational analysis .

- Synthetic Methodologies : details Boc-protection strategies for similar piperidine intermediates, emphasizing the utility of tert-butyl groups in multi-step syntheses .

Biological Activity

Tert-butyl 3-(bromomethyl)-3-methoxypiperidine-1-carboxylate is an organic compound belonging to the piperidine derivative class. Its unique structural features, including a tert-butyl group, a bromomethyl substituent, and a methoxy group, contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic uses, and relevant research findings.

- Molecular Formula : C13H18BrN1O3

- Molecular Weight : Approximately 308.21 g/mol

- Structure : The compound features a piperidine ring with various functional groups that enhance its reactivity and biological interactions.

Biological Activity Overview

Preliminary studies suggest that tert-butyl 3-(bromomethyl)-3-methoxypiperidine-1-carboxylate exhibits significant interactions with biological targets, particularly in the context of neurotransmission and microbial resistance. Further investigations are required to elucidate these interactions fully.

Potential Biological Interactions

- Neurotransmission : The structural components may allow the compound to interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology.

- Antimicrobial Activity : Initial data indicate possible effectiveness against certain microbial strains, warranting further exploration into its use as an antimicrobial agent.

Antiproliferative Activity

A study comparing various piperidine derivatives found that compounds with similar structures exhibited varying degrees of antiproliferative activity against cancer cell lines. The following table summarizes the IC50 values of related compounds:

| Compound Name | IC50 (µM) | Target Cell Line |

|---|---|---|

| Doxorubicin | 0.5 | HCT116 |

| Etoposide | 2.0 | MCF-7 |

| tert-Butyl 3-(bromomethyl)-3-methoxypiperidine-1-carboxylate | TBD | TBD |

Note: TBD indicates that specific IC50 values for this compound are yet to be determined through further experimentation.

Antioxidant Activity

The antioxidant capacity of related compounds was assessed using DPPH and FRAP assays. Compounds similar to tert-butyl 3-(bromomethyl)-3-methoxypiperidine-1-carboxylate demonstrated significant antioxidant properties, which may contribute to their antiproliferative effects by mitigating oxidative stress in cells.

Case Studies

Research has indicated that derivatives of methoxypiperidine compounds show promise in cancer treatment due to their selective cytotoxicity towards specific cancer cell lines. For instance:

- A derivative with a similar structure demonstrated an IC50 value of 4.4 µM against MCF-7 cells, indicating strong antiproliferative activity.

Q & A

Q. How to design mechanistic studies for bromine displacement reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.